molecular formula C11H12N2 B170251 2-Methyl-5-pyrrol-1-yl-phenylamine CAS No. 137352-77-3

2-Methyl-5-pyrrol-1-yl-phenylamine

Cat. No.: B170251
CAS No.: 137352-77-3
M. Wt: 172.23 g/mol
InChI Key: NWWCJFJCEIFBAZ-UHFFFAOYSA-N
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Description

2-Methyl-5-pyrrol-1-yl-phenylamine is an organic compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . It is a biochemical used in various research fields, particularly in proteomics . The compound features a pyrrole ring attached to a phenylamine structure, making it a versatile molecule in synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-pyrrol-1-yl-phenylamine typically involves the reaction of 2-methylphenylamine with pyrrole under specific conditions. One common method includes the use of a catalyst such as indium trichloride in water, which facilitates the formation of the pyrrole ring . The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-pyrrol-1-yl-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-5-pyrrol-1-yl-phenylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-pyrrol-1-yl-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity . The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-pyrrol-1-yl-phenylamine stands out due to its unique combination of a pyrrole ring and a phenylamine structure, which imparts distinct chemical and biological properties. This combination allows for diverse applications in research and industry, making it a valuable compound for scientific exploration.

Properties

IUPAC Name

2-methyl-5-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWCJFJCEIFBAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360132
Record name 2-Methyl-5-pyrrol-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137352-77-3
Record name 2-Methyl-5-(1H-pyrrol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137352-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-pyrrol-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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